Teniposide vs. Etoposide: 8–10× Greater Cytotoxic Potency in Small Cell Lung Carcinoma Models
In direct head-to-head comparison across five human small cell lung carcinoma (SCCL) cell lines, teniposide demonstrated 8–10× greater cytotoxic potency than etoposide when evaluated at equimolar concentrations. This potency differential was consistently observed under both 1-hour incubation and continuous incubation conditions in clonogenic assays, and was further corroborated by cell cycle perturbation analysis using flow cytometry [1]. The potency advantage is mechanistically attributed to enhanced cellular uptake and intracellular accumulation of teniposide relative to etoposide [2].
| Evidence Dimension | Cytotoxic potency (equimolar comparison) |
|---|---|
| Target Compound Data | 8–10× more potent than etoposide (clonogenic assay); 8–10× greater cell cycle perturbation |
| Comparator Or Baseline | Etoposide (VP-16) as reference compound |
| Quantified Difference | 8- to 10-fold greater potency |
| Conditions | Five human SCCL cell lines; equimolar concentrations; 1-h and continuous incubation; clonogenic assay; flow cytometry |
Why This Matters
For procurement decisions in oncology research, this 8–10× potency differential indicates that teniposide achieves equivalent cytotoxic effect at substantially lower molar concentrations, which may translate to dosing and formulation considerations distinct from etoposide-based protocols.
- [1] Roed H, Vindeløv LL, Christensen IJ, Spang-Thomsen M, Hansen HH. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung. Cancer Chemother Pharmacol. 1987;19(1):16-20. doi:10.1007/BF00296248. View Source
- [2] Long BH. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16). Semin Oncol. 1992 Apr;19(2 Suppl 6):3-19. PMID: 1329225. View Source
